molecular formula C7H5NO3 B1659709 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione CAS No. 67411-05-6

1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione

Cat. No.: B1659709
CAS No.: 67411-05-6
M. Wt: 151.12 g/mol
InChI Key: XXDNBXCNUGQZIQ-UHFFFAOYSA-N
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Description

1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione is a specialized chemical compound belonging to the class of pyrano-pyrrole fused heterocycles, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery . These fused bicyclic structures are of significant interest to researchers because they serve as versatile synthons for the synthesis of more complex molecules and are frequently found as core structures in biologically active natural products and pharmaceuticals . The pyrano[2,3-c]pyrrole skeleton, for instance, is found in natural products like Pyranonigrin A, a secondary metabolite from Aspergillus niger noted for its antioxidant activity and studied as a potential inhibitor of the SARS-CoV-2 main protease . The broader family of pyrrole-based fused systems is a common template in the design of compound libraries for identifying novel bioactive molecules with a range of potential therapeutic activities, including antimicrobial, anticancer, and anti-inflammatory properties . Researchers value this chemical scaffold for diversity-oriented synthesis (DOS), as it allows for the rapid generation of structurally diverse and drug-like molecules for biological screening . Synthetic approaches to related dihydropyrano[pyrrole] compounds often leverage efficient, practical protocols such as multicomponent reactions, which are celebrated for their step economy and environmental friendliness . This product, this compound, is provided For Research Use Only. It is intended for use in laboratory research and development applications and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,7-dihydropyrano[4,3-b]pyrrole-4,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO3/c9-6-3-5-4(1-2-8-5)7(10)11-6/h1-2,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDNBXCNUGQZIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CN2)C(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314812
Record name 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione
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Molecular Weight

151.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67411-05-6
Record name NSC288723
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Record name 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione
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Structural Significance and Heterocyclic Classification of the Pyrano 4,3 B Pyrrole 4,6 Dione Motif

The Pyrano[4,3-b]pyrrole-4,6-dione motif is a bicyclic heterocyclic system formed by the fusion of a pyran ring and a pyrrole (B145914) ring. britannica.com Heterocyclic compounds are cyclic organic molecules where at least one atom in the ring is an element other than carbon, with oxygen and nitrogen being common heteroatoms. scribd.comanjs.edu.iq This particular structure belongs to the broader class of aromatic heterocyclic compounds, which are integral to the structure of many natural and synthetic bioactive molecules. pharmaguideline.comresearchgate.net

The core structure's significance lies in the amalgamation of the distinct chemical properties of its constituent rings. The pyrrole moiety is an electron-rich five-membered aromatic heterocycle, a feature that makes it a crucial component in numerous pharmaceuticals and natural products like porphyrins. numberanalytics.comresearchgate.net The pyran ring, a six-membered oxygen-containing heterocycle, is also a prevalent feature in a wide array of natural products, including flavonoids and various alkaloids, contributing to their biological activities. espublisher.com The fusion of these two rings at the [4,3-b] position, combined with the dione (B5365651) functionality at positions 4 and 6, results in a planar system with a unique electronic distribution and potential for diverse chemical interactions.

The classification of this motif is based on its fused nature and the specific heteroatoms present. It is an oxygen-nitrogen heterocyclic system. The nomenclature "pyrano[4,3-b]pyrrole" indicates the fusion of a pyran ring and a pyrrole ring, with the numbers and letters specifying the atoms and bond involved in the fusion.

Table 1: Structural Details of the Pyrano[4,3-b]pyrrole-4,6-dione Core

FeatureDescription
Core Structure Fused Pyrrole and Pyran Rings
Heteroatoms Nitrogen (N), Oxygen (O)
Functional Groups Dione (two ketone groups)
Classification Fused Oxygen-Nitrogen Heterocycle
Potential Aromaticity The pyrrole ring is aromatic. The overall aromaticity of the fused system is influenced by the pyran-dione portion.

Overview of Fused Pyrrole and Pyran Systems in Organic Synthesis and Medicinal Chemistry Contexts

Classical Synthetic Approaches to the Dihydropyrano[4,3-b]pyrrole-4,6-dione Core

Classical synthetic strategies often rely on the stepwise construction of the heterocyclic core, typically involving intramolecular cyclization of a suitably functionalized precursor.

Cyclization Strategies from Pyrrole Precursors (e.g., 3-Carboxypyrrole-2-acetates)

A foundational approach to the this compound core involves the intramolecular cyclization of pyrrole derivatives bearing appropriate functional groups at the 2 and 3 positions. A plausible precursor for such a transformation is a 3-carboxypyrrole-2-acetate derivative. The reaction would likely proceed through an intramolecular condensation, such as a Dieckmann condensation or a related acylation reaction, to form the six-membered pyranone ring fused to the pyrrole core.

The general strategy would involve the synthesis of a pyrrole with a carboxylic acid (or its ester) at the C3 position and an acetic acid (or its ester) moiety at the C2 position. Treatment of this precursor with a suitable base would facilitate the intramolecular cyclization to furnish the target dione (B5365651). While specific examples for the synthesis of this compound via this exact route are not prevalent in the literature, the analogous cyclization of t-butyl indole-2-acetate derivatives to form pyrano[4,3-b]indol-3-ones demonstrates the feasibility of this approach in related fused systems.

Contemporary and Emerging Synthetic Methodologies

Modern synthetic organic chemistry has seen a shift towards more efficient and versatile methods, such as multicomponent reactions, oxidative cyclizations, and catalyst-mediated transformations, for the construction of complex molecular architectures.

Multicomponent Reaction (MCR) Strategies for Pyrano[4,3-b]pyrrole Scaffold Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a powerful and atom-economical approach to complex molecules. bohrium.com These strategies are highly valued for their ability to rapidly generate molecular diversity. bohrium.comnih.gov While direct MCRs for this compound are not explicitly detailed, several MCRs have been developed for the synthesis of related pyrano-fused scaffolds, such as pyrano[4,3-b]pyrans and chromeno[4,3-b]pyrroles. nih.govarkat-usa.org

For instance, a novel three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines has been developed for the one-pot assembly of chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov This reaction proceeds via a sequential MCR and intramolecular Michael cyclization. nih.gov Another example is the efficient synthesis of pyrano[4,3-b]pyran-5-one derivatives through a one-pot, three-component domino reaction of an aromatic aldehyde, 4-hydroxy-6-methyl-2-pyrone, and N-methyl-1-(methylthio)-2-nitroethenamine under microwave irradiation. arkat-usa.org These examples highlight the potential of MCRs to be adapted for the construction of the pyrano[4,3-b]pyrrole core.

Table 1: Examples of Multicomponent Reactions for Related Pyrano-Fused Systems

ScaffoldComponentsConditionsYieldReference
Chromeno[4,3-b]pyrrol-4(1H)-ones2-Oxo-2H-chromene-3-carbaldehydes, isocyanides, anilinesMethanol, room temperature then toluene, pyridine, 90°C35-75% nih.gov
Pyrano[4,3-b]pyran-5-onesAromatic aldehydes, 4-hydroxy-6-methyl-2-pyrone, N-methyl-1-(methylthio)-2-nitroethenamineEthanol, microwave irradiationGood arkat-usa.org
Pyrano[2,3-c]pyrazolesAldehydes, ethyl acetoacetate, malononitrile, hydrazine (B178648) hydrate (B1144303)Nano-eggshell/Ti(IV), room temperature, solvent-freeGood to excellent nih.gov
Chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-diones4-Hydroxycoumarin, aldehyde, 6-methyl-2H-pyran-2,4(3H)-dione, ammonium (B1175870) acetateWater, L-proline (10 mol%)Very good researchgate.net

Oxidative Cyclization Protocols in Pyrano[2,3-c]pyrrole-4,7-dione Synthesis

Oxidative cyclization represents another modern strategy for the formation of heterocyclic systems. In the context of pyrano-fused pyrroles, this methodology can be applied to the synthesis of the isomeric pyrano[2,3-c]pyrrole-4,7-dione scaffold. An analogous approach has been reported for the synthesis of thieno[3,4-c]pyrrole-4,6-dione (B1257111), a structurally related sulfur-containing heterocycle. squarespace.com This synthesis involves the condensation of thiophene-3,4-dicarboxylic acid with an amine, followed by cyclization. squarespace.com

Furthermore, a peptide cyclization methodology involving the oxidation of a furan-containing amino acid with N-bromosuccinimide (NBS) has been shown to generate a reactive intermediate that can be trapped by a nucleophilic side chain, leading to a cyclic peptide with a pyrrole moiety. nih.gov This process of furan (B31954) oxidation can lead to dione-like intermediates, suggesting that oxidative strategies could be employed to form the pyranone ring of the target scaffold from suitable furan-substituted pyrrole precursors.

Divergent Synthesis Leveraging Reactive Intermediates (e.g., Acyl(imidoyl)ketenes)

Divergent synthesis allows for the creation of a variety of structurally distinct molecules from a common intermediate, providing an efficient pathway to explore chemical space. nih.govmdpi.comrsc.org Highly reactive intermediates, such as acyl(imidoyl)ketenes, are powerful tools in this regard. While not extensively documented for the direct synthesis of this compound, the general principle of using such intermediates holds promise. The synthesis of fluoroalkyl ketones through the controlled reactivity of organoboronate complexes showcases a modern divergent approach. nih.gov

Catalyst-Mediated Transformations for Pyrano-Fused Systems

The use of catalysts, including metal complexes and organocatalysts, has revolutionized the synthesis of heterocyclic compounds by enabling transformations that are otherwise difficult to achieve. mdpi.com Various catalytic methods have been developed for the construction of pyrano-fused systems.

An enantioselective [4+2] cyclization reaction of dioxopyrrolidines and azlactones has been successfully developed using a squaramide catalysis strategy to provide pyrano[2,3-c]pyrrole scaffolds. rsc.org This organocatalytic approach offers mild conditions and high stereocontrol. rsc.org In another example, low-cost and commercially available aluminas have been used as catalysts for the synthesis of N-substituted pyrroles. mdpi.com Furthermore, vitamin B12 has been employed as a biocatalyst for the synthesis of 3,4-dihydropyrano[2,3-c]chromene and pyrano[2,3-d]pyrimidine derivatives. iau.ir A novel synthetic route to pyrano[2,3-b]pyrrole derivatives has also been reported using a silica-supported ionic liquid as a catalyst. researchgate.net

Table 2: Examples of Catalyst-Mediated Synthesis of Related Pyrano-Fused Systems

ScaffoldReactantsCatalystYieldReference
Pyrano[2,3-c]pyrroleDioxopyrrolidines, AzlactonesSquaramideUp to 99% rsc.org
N-Substituted Pyrroles1,4-Dicarbonyl compounds, AminesAluminasGood yields mdpi.com
Pyrano[2,3-c]chromeneMalononitrile, Benzaldehydes, 4-HydroxycoumarinVitamin B12High yields iau.ir
Pyrano[2,3-b]pyrrole2-Hydroxypyrrole, Malononitrile, Aromatic aldehydesSilica supported ionic liquidGood yields researchgate.net

Stereochemical and Regiochemical Control in Pyrano[4,3-b]pyrrole Synthesis

Achieving control over stereochemistry and regiochemistry is a central challenge in the synthesis of complex heterocyclic frameworks like pyrano[4,3-b]pyrroles. The spatial arrangement of atoms and the specific orientation of ring fusion are critical determinants of a molecule's biological activity and physical properties. Researchers have developed various strategies to address these challenges, often employing catalysis and carefully designed reaction cascades.

One notable advancement is the use of phosphine-catalyzed cascade reactions to construct the closely related chromeno[4,3-b]pyrrole system, which serves as a key analogue. A developed cascade (2+3)/(2+4) cyclization reaction of γ-vinyl allenoates with aldimine esters has been shown to produce chromeno[4,3-b]pyrrole derivatives. rsc.org This method is significant for its ability to create three contiguous stereogenic centers with high diastereoselectivity and good yields under mild conditions. rsc.org The precise control exerted by the phosphine (B1218219) catalyst guides the formation of the complex polycyclic structure in a predictable manner.

Similarly, multicomponent reactions (MCRs) have emerged as a powerful tool for achieving regiochemical and stereochemical control in a single, efficient step. An enantioselective [4+2] cyclization reaction between dioxopyrrolidines and azlactones, while yielding the isomeric pyrano[2,3-c]pyrrole scaffold, highlights the potential of organocatalysis. rsc.org This strategy, employing a squaramide catalyst, provides access to scaffolds with adjacent quaternary and tertiary stereocenters in excellent yields and with high enantioselectivity (up to 99% ee). rsc.org The principles of controlling stereoselectivity through chiral organocatalysis in this context are highly relevant to the development of asymmetric syntheses for the pyrano[4,3-b]pyrrole core.

Regiochemical outcomes can often be dictated by varying reaction conditions and the electronic nature of the substrates. For instance, in the synthesis of other heterocyclic systems, regiochemical control has been successfully achieved by modifying solvents, temperature, or the catalytic system, thereby directing the cyclization pathway to the desired constitutional isomer. rsc.org While specific studies on the this compound core are limited, these analogous systems demonstrate the feasibility of achieving high levels of stereochemical and regiochemical fidelity.

Reaction TypeTarget ScaffoldKey FeaturesCatalyst/ReagentStereochemical OutcomeRef
Cascade (2+3)/(2+4) CyclizationChromeno[4,3-b]pyrroleFormation of three contiguous stereocentersPhosphineHigh diastereoselectivity rsc.org
Multicomponent ReactionChromeno[4,3-b]pyrrol-4(1H)-oneOne-pot synthesis, broad substrate scopeNone specifiedNot specified nih.gov
Organocatalytic [4+2] CyclizationPyrano[2,3-c]pyrroleContiguous quaternary and tertiary stereocentersSquaramideHigh enantioselectivity (up to 99% ee) rsc.org

Strategic Use of Advanced Building Blocks for Annulated Pyrroles and Pyrans

The construction of fused heterocyclic systems like pyrano[4,3-b]pyrroles relies heavily on the strategic use of advanced building blocks. These are molecules with pre-installed functional groups that facilitate efficient and often complex cyclization and annulation reactions.

Pyrrole Annulation: The synthesis of annulated pyrroles can be achieved through various cyclization strategies starting from functionalized precursors. rsc.org Pyrrole-based enaminones, for example, serve as versatile building blocks for constructing fused systems like indolizines and pyrrolo[1,2-a]pyrazines. nih.gov These precursors undergo cyclization to build an additional ring onto the pyrrole core. nih.gov Another powerful method is the Barton-Zard pyrrole synthesis, which can be modified for the construction of annulated pyrroles by condensing isocyanoacetate esters with cyclic unsaturated sulfones. worldscientific.comresearchgate.net This approach provides a robust route to pyrrole rings fused with other carbocyclic or heterocyclic systems.

Pyran Annulation: Similarly, the synthesis of the pyran portion of the fused system benefits from specialized building blocks. Pyran-2-one derivatives, such as dehydroacetic acid, are well-established as powerful precursors for a wide array of heterocyclic compounds. researchgate.net These molecules can undergo rearrangement and cyclization reactions with various nucleophiles to form fused pyran structures. researchgate.net More recently, 2-(2-(dimethylamino)vinyl)-4H-pyran-4-ones have been introduced as highly reactive substrates for synthesizing conjugated pyran systems through 1,6-conjugate addition/elimination or 1,3-dipolar cycloaddition/elimination pathways. mdpi.com The strategic choice of building blocks is also central to multicomponent reactions for pyran synthesis, where simple starting materials are combined in a one-pot procedure to generate complex annulated pyrans. nih.gov

A highly effective strategy for the direct synthesis of the related chromeno[4,3-b]pyrrol-4(1H)-one scaffold involves a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines. nih.gov This one-pot method efficiently assembles the complex heterocyclic core from readily available building blocks, bypassing lengthy synthetic sequences. nih.gov The reaction proceeds through a sequential multicomponent reaction followed by an intramolecular Michael cyclization. nih.gov

Target RingBuilding Block ExampleSynthetic StrategyResulting StructureRef
Annulated PyrroleIsocyanoacetate esters & cyclic sulfonesModified Barton-Zard SynthesisFused Pyrroles worldscientific.comresearchgate.net
Annulated PyrrolePyrrole-based enaminonesIntramolecular CyclizationIndolizines, Pyrrolo[1,2-a]pyrazines nih.gov
Annulated PyranPyran-2-one derivativesRearrangement/CyclizationVarious Fused Heterocycles researchgate.net
Annulated Pyran2-(2-(Dimethylamino)vinyl)-4-pyronesConjugate Addition/CycloadditionConjugated Pyrans mdpi.com
Chromeno[4,3-b]pyrrole2-oxo-2H-chromene-3-carbaldehydesMulticomponent ReactionChromeno[4,3-b]pyrrol-4(1H)-ones nih.gov

Reactivity Profiles and Transformational Chemistry of 1,7 Dihydropyrano 4,3 B Pyrrole 4,6 Dione Analogs

Cycloaddition Reactions Involving the Pyrano[4,3-b]pyrrole Framework

Cycloaddition reactions are powerful tools for constructing complex molecular architectures from simpler precursors. The pyrano[4,3-b]pyrrole system can participate in these reactions by leveraging the reactivity of either its pyran or pyrrole (B145914) component. The aromatic character of the pyrrole ring can limit its reactivity as a diene in traditional Diels-Alder reactions, often requiring activation or specific reaction conditions. researchgate.netucla.edunih.gov However, the fused nature of the scaffold can be exploited to facilitate unique cycloaddition pathways.

The hetero-Diels-Alder reaction, a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by heteroatoms, is a key pathway for synthesizing heterocyclic systems. While the pyrrole ring itself is often a poor diene in standard Diels-Alder reactions, its reactivity can be enhanced. researchgate.net In analogs like pyrano[4,3-b]indol-3-ones, the indole-2,3-quinodimethane system acts as the diene component in intramolecular Diels-Alder reactions to form complex carbazole derivatives. zenodo.org This suggests that the dihydropyrano[4,3-b]pyrrole-4,6-dione framework could similarly be designed to participate in such cycloadditions.

The reaction often proceeds through a [4+2] cycloaddition mechanism, combining a 1,3-diene with a dienophile to form a six-membered ring. nih.gov For pyrrole-containing systems, this process can be dearomatizing, which presents a thermodynamic barrier. hku.hknih.gov To overcome this, strategies such as using electron-withdrawing groups on the pyrrole nitrogen or employing highly reactive dienophiles are often necessary. researchgate.netucla.edu For instance, the reaction of pyrroles with dienophiles like N-phenylmaleimide or dimethyl acetylenedicarboxylate can lead to cycloaddition products, although yields can be modest. ucla.edu Computational studies have been used to explore the reaction mechanism, identifying a 6π-electrocyclization of an intermediate followed by a ring-contraction to form the final pyrrole skeleton in some related syntheses. nih.gov

Both intramolecular and intermolecular cyclization reactions are fundamental to building complex polycyclic systems from pyrano-pyrrole precursors.

Intramolecular Cyclizations: These reactions, where the reacting groups are part of the same molecule, are entropically favored and provide an efficient route to fused ring systems. ucla.edu A notable example is the free-radical intramolecular cyclization of o-bromophenyl-substituted pyrrolylpyridinium salts, which yields derivatives of the pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline skeleton in good yields. beilstein-journals.org Similarly, intramolecular nitrile oxide cycloaddition (INOC) has been employed to synthesize novel pyrazolo[4′,3′:5,6]pyrano[4,3-c] beilstein-journals.orgnih.govoxazole ring systems from pyrazole-4-carbaldehyde oxime precursors. nih.gov Another powerful strategy involves a domino cyclopropanation/Cope rearrangement, which serves as a formal (4+3) cycloaddition to create cycloheptadiene frameworks from pyrroles and metal carbenes. hku.hk

Intermolecular Cyclizations: These reactions involve the combination of two or more separate molecules. Multi-component reactions (MCRs) are a highly efficient class of intermolecular cyclizations. For instance, a three-component reaction of 2-oxo-2H-chromene-3-carbaldehydes, isocyanides, and anilines has been developed for the one-pot synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones. nih.gov This process proceeds via a sequential MCR and an intramolecular Michael cyclization. nih.gov Another approach involves the [3+2] cycloaddition of isocyanides with propiolonitriles to generate pyrrole derivatives. researchgate.net

The table below summarizes representative cyclization reactions involving pyrrole-based scaffolds.

Reaction TypeReactantsCatalyst/ConditionsProductYieldReference
Intramolecular Radical Cyclization o-bromophenyl-substituted pyrrolylpyridinium salts(TMS)3SiH/AIBNPyrido[2,1-a]pyrrolo[3,4-c]isoquinoline derivativesGood beilstein-journals.org
Intramolecular Nitrile Oxide Cycloaddition 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oximesaq. NaOCl in DCM3a,4-dihydro-3H,7H-pyrazolo[4′,3′:5,6]pyrano[4,3-c] beilstein-journals.orgnih.govoxazoles68% nih.gov
Intermolecular MCR-Cyclization 2-oxo-2H-chromene-3-carbaldehyde, aniline, isocyanideMethanol, room temp.Chromeno[4,3-b]pyrrol-4(1H)-onesModerate to Good nih.gov

Functional Group Interconversions and Derivatizations on the Pyrano[4,3-b]pyrrole Scaffold

The modification of the pyrano[4,3-b]pyrrole scaffold through functional group interconversions and derivatizations is crucial for creating analogs with diverse properties. nih.gov These transformations allow for the fine-tuning of the molecule's electronic and steric characteristics.

Synthesized chromeno[4,3-b]pyrrol-4(1H)-ones, which are structurally similar to the target scaffold, can be further transformed into diverse polycyclic systems. For example, the two amino groups present on this scaffold can condense with various acids to form a new imidazole ring, generating tetracyclic fused heterocycles. nih.gov Furthermore, an intramolecular Buchwald–Hartwig reaction can be used to create additional polycyclic fused heterocycles from appropriately substituted precursors. nih.gov

Derivatization can also occur on the pyrrole nitrogen. For instance, free bases of pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline can be readily methylated or benzylated on the pyrrole nitrogen to form the corresponding salts in quantitative yield. beilstein-journals.org Another common transformation involves the oxidation of dihydro-pyrazolo[4′,3′:5,6]pyrano[4,3-c] beilstein-journals.orgnih.govoxazole systems using reagents like activated MnO2 to yield the corresponding aromatic pyrazolo-pyrano-oxazole derivatives. nih.gov

Ring-Opening and Rearrangement Chemistry of Pyrano-Pyrrole Systems

While the fused pyrano-pyrrole system is generally stable, it can undergo ring-opening and rearrangement reactions under specific conditions, leading to novel molecular scaffolds. The dearomatizing nature of many reactions involving pyrroles can lead to intermediates that are susceptible to rearrangement. nih.gov

In some cases, a pyrrole ring can undergo cleavage. A four-component ring-opening reaction of pyrroles via C-N bond cleavage has been reported, mediated by elemental sulfur. researchgate.net Although less common, the pyran ring can also be susceptible to opening. For example, the cycloaddition reaction of 5,6-unsubstituted 1,4-dihydropyridines (structurally related to dihydropyrans) with electron-deficient alkynes can lead to a rearrangement process. nih.gov An unstable cyclobutenyl ring intermediate undergoes ring-opening to form a 1,2-dihydroazocine intermediate, which, after a 1,5-H shift and intramolecular Michael addition, forms a fused pyrrole ring system. nih.gov

Furthermore, free-radical cyclization approaches can be designed to control selectivity. By choosing different halogens on the starting material, it is possible to direct the reaction towards either a monocyclization or a bicyclization product, demonstrating a controlled rearrangement and construction of the final polyheterocycle. beilstein-journals.org

Examination of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of reactions involving the pyrano[4,3-b]pyrrole framework is essential for optimizing reaction conditions and predicting outcomes.

The mechanism for the multi-component synthesis of chromeno[4,3-b]pyrrol-4(1H)-ones is proposed to proceed through the formation of an α-amino amidine intermediate, which then undergoes a 5-endo-trig cyclization followed by a 1,3-H shift and auto-oxidation. nih.gov The final aromatization of the pyrrole ring is a key driving force for the reaction. nih.gov

In free-radical cyclizations, the reaction is initiated by a radical initiator like AIBN, which generates a radical that then participates in an intramolecular cyclization. beilstein-journals.org The selectivity of these reactions can be finely tuned based on the nature of the substituents. beilstein-journals.org

Computational studies, such as DFT calculations, have provided insight into the energetics of cycloaddition pathways. For instance, in the synthesis of pyrroles via 6π-electrocyclization, DFT studies identified a mechanism involving the electrocyclization of a sulfilimine intermediate, followed by a spontaneous ring-contraction. nih.gov These studies revealed that the back reaction (a 6π-electrocyclic ring-opening) can be kinetically favored over the desired ring-contraction, which helps explain why certain substrates require higher temperatures to yield the final product. nih.gov

Similarly, the mechanism of the rearrangement of 2-azabicyclo[4.2.0]octa-3,7-dienes to tetrahydrocyclopenta[b]pyrroles at elevated temperatures involves a series of steps including the ring-opening of an unstable cyclobutenyl ring to a 1,2-dihydroazocine intermediate, a subsequent 1,5-H shift, and a final intramolecular Michael addition to form the fused pyrrole product. nih.gov

The table below details reaction conditions for the synthesis of pyrano[2,3-c]pyrazoles, a related heterocyclic system, showcasing the optimization of catalytic and solvent conditions.

EntryCatalyst (mol%)SolventTemperature (°C)Time (min)Yield (%)
1---H2OReflux18040
2---EtOHReflux15055
3DABCO (20)EtOHReflux9075
4Piperidine (20)EtOHReflux12065
5Co3O4 NPs (5)EtOHReflux3095
6Co3O4 NPs (5)H2OReflux4580
7Co3O4 NPs (5)CH3CNReflux6060
8Co3O4 NPs (3)EtOHReflux4582
9Co3O4 NPs (7)EtOHReflux3095

Adapted from studies on the synthesis of pyrano[2,3-c]pyrazole derivatives using Co3O4 nanoparticles as a catalyst. frontiersin.orgdundee.ac.uk

Scaffold Design, Diversification, and Library Generation Based on 1,7 Dihydropyrano 4,3 B Pyrrole 4,6 Dione

Principles of Heterocyclic Scaffold Design in Drug Discovery

Heterocyclic scaffolds are central to drug design, with nitrogen-containing heterocycles being particularly prominent; it is estimated that over 75% of drugs approved by the Food and Drug Administration feature such moieties. nih.gov The success of these structures lies in their ability to present functional groups in a well-defined three-dimensional arrangement, facilitating specific interactions with biological macromolecules like proteins and nucleic acids.

Key principles in heterocyclic scaffold design include:

Privileged Structures: Certain scaffolds, termed "privileged structures," appear repeatedly in active compounds against different biological targets. The pyrazole (B372694) ring, for instance, is a key privileged scaffold in the development of protein kinase inhibitors due to its synthetic accessibility and versatile bioisosteric properties. nih.gov The pyranopyrrole system, with its potential for diverse interactions, can be explored as a novel privileged scaffold.

Drug-like Properties: An ideal scaffold should confer favorable physicochemical properties, such as aqueous solubility, metabolic stability, and appropriate lipophilicity, which are crucial for bioavailability and a good pharmacokinetic profile. nih.gov The substituent groups attached to the core scaffold strongly impact these properties. researchgate.net

Synthetic Tractability: The feasibility of synthesizing the core scaffold and its analogues in an efficient and robust manner is a critical consideration. Scaffolds that are amenable to multi-component reactions or other efficient synthetic strategies are highly valued for library generation. nih.gov

Three-Dimensionality: Moving beyond flat, aromatic systems, modern drug design increasingly focuses on scaffolds with greater three-dimensional complexity. This can lead to improved selectivity and novel intellectual property, as complex shapes can interact with unique pockets on a target protein.

The 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione scaffold embodies these principles by providing a rigid, non-planar core with multiple functional groups (two carbonyls, a lactone, a lactam, and an N-H donor) that can engage in specific hydrogen bonds and other non-covalent interactions with biological targets.

Combinatorial and Diversity-Oriented Synthesis (DOS) of Pyrano[4,3-b]pyrrole Libraries

To explore the biological potential of the pyranopyrrole scaffold, the generation of compound libraries with systematic variations is essential. Combinatorial chemistry and Diversity-Oriented Synthesis (DOS) are powerful strategies for this purpose. cam.ac.uk While combinatorial chemistry often focuses on decorating a single scaffold with various substituents ("building block diversity"), DOS aims to create collections of compounds with high skeletal diversity. cam.ac.ukpsu.edu

A key approach for generating libraries of fused heterocyclic systems like pyranopyrroles is the use of one-pot multicomponent reactions (MCRs). nih.gov These reactions are highly efficient as they combine three or more starting materials in a single step to produce complex products, minimizing purification steps and resource consumption. For a related scaffold, chromeno[2,3-c]pyrroles, MCRs involving 3-formylchromones, isocyanides, and azodicarboxylates have been successfully employed. nih.gov

A hypothetical combinatorial library generation for the this compound scaffold could be envisioned using a similar MCR strategy. By varying the inputs, a matrix of products can be generated.

Table 1: Hypothetical Combinatorial Library Generation for Pyrano[4,3-b]pyrrole Derivatives

Starting Material A (Pyrrole Precursor) Starting Material B (Pyran Precursor) Starting Material C (Amine/Alcohol) Resulting Scaffold Substitution
Maleimide3-Formyl-4-hydroxy-2-pyroneBenzylamineN-benzyl substituted
N-Methylmaleimide3-Formyl-4-hydroxy-2-pyroneCyclopropylamineN-cyclopropyl substituted
Maleimide3-Formyl-4-hydroxy-6-methyl-2-pyroneEthanolamineN-hydroxyethyl substituted
N-Phenylmaleimide3-Formyl-4-hydroxy-2-pyroneAnilineN-phenyl substituted

This approach allows for the rapid synthesis of a diverse set of analogues, which is essential for initial screening campaigns to identify hit compounds. The term "diversity-oriented synthesis" was first introduced in 2000 to describe strategies aimed at achieving high levels of structural variety to populate chemical space. cam.ac.uk

Scaffold Hopping and Bioisosteric Replacements within Pyrano-Fused Diones

Scaffold hopping and bioisosteric replacement are crucial techniques in medicinal chemistry for lead optimization. nih.govresearchgate.net Scaffold hopping involves replacing the central core of a molecule with a different, often structurally novel, scaffold while preserving the original orientation of key binding groups. nih.gov This can lead to compounds with improved properties, such as enhanced potency, better pharmacokinetics, or a novel intellectual property position. researchgate.net Bioisosterism refers to the replacement of a functional group with another that has similar physical or chemical properties, leading to similar biological activity. researchgate.net

For the this compound scaffold, several hopping and replacement strategies can be envisioned:

Classical Bioisosteric Replacement: The oxygen atom in the pyran ring could be replaced with sulfur to yield a thieno[4,3-b]pyrrole-4,6-dione, or with an N-R group to create a dihydropyridino[4,3-b]pyrrole-4,6-dione. These changes would modulate the electronics, hydrogen bonding capacity, and metabolic stability of the core.

Scaffold Hopping to Fused Systems: The entire pyranopyrrole core could be replaced with other fused bicyclic systems known to have biological activity. For example, hopping to a pyrrolotriazinone scaffold has been explored for novel bioactive modulators. nih.gov Similarly, aurones, which contain a pyran-like ring fused to a benzene (B151609) ring, have been the subject of scaffold-hopping strategies to generate aza-aurones and diaza-aurones with improved biological properties. unipa.it

Ring System Isomers: The connectivity of the rings can be altered. For instance, a pyrano[3,4-b]pyrrole or a pyrano[2,3-c]pyrrole would present the key functional groups in a different spatial orientation, potentially leading to altered target affinity and selectivity.

These strategies allow chemists to navigate beyond a single core structure, exploring new chemical space to overcome challenges encountered during lead optimization. nih.gov

Structure-Activity Relationship (SAR) Derivation from Scaffold Modifications (Academic Research Focus)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. nih.gov For the this compound scaffold, a systematic SAR exploration would involve synthesizing analogues with modifications at various positions and evaluating their biological effects.

Key positions for modification on the scaffold include:

The Pyrrole (B145914) Nitrogen (N-7): Substitution at this position can modulate lipophilicity and introduce new interaction points. Alkylation or arylation can probe steric tolerance in the binding pocket.

The Pyrrole Ring (C1, C2): While not part of the core dione (B5365651), the parent pyrrole structure from which this scaffold is derived can be substituted. These positions could be functionalized to extend vectors into new regions of a binding site.

The Pyran Ring (C2, C3): Introducing substituents on the pyran ring can influence the conformation of the scaffold and introduce new chiral centers, which can be critical for selective interactions.

A hypothetical SAR study might yield data like that presented in the table below, where modifications are correlated with inhibitory activity against a target enzyme.

Table 2: Hypothetical SAR Data for this compound Analogues

Compound ID Substitution at N-7 Substitution at C-2 Inhibitory Activity (IC₅₀, µM)
1-H-H15.2
2a-CH₃-H8.5
2b-CH₂CH₃-H12.1
2c-CH₂-Ph-H1.3
2d-Ph-H5.6
3a-H-CH₃18.9
3b-CH₂-Ph-CH₃2.5

Substitution at the N-7 position is generally favorable.

A benzyl (B1604629) group at N-7 (Compound 2c) provides a significant increase in potency, suggesting a beneficial interaction with a hydrophobic pocket.

A simple phenyl group (Compound 2d) is less effective than a benzyl group, indicating the methylene (B1212753) spacer is important.

Substitution at the C-2 position (Compound 3a) appears to be detrimental to activity.

Such systematic studies, common in academic research, are crucial for building a comprehensive understanding of the molecular interactions driving biological activity and for guiding the design of more potent and selective compounds. nih.gov

Advanced Synthetic Strategies for Skeletal Diversity

Achieving skeletal diversity—the generation of molecules with fundamentally different core structures—is a primary goal of DOS and a key challenge in organic synthesis. psu.edu For the pyranopyrrole scaffold, advanced strategies can be employed to transform it into new and diverse molecular skeletons.

One powerful approach is a ring-opening/ring-closing cascade . For the related chromeno[2,3-c]pyrrole-3,9-dione scaffold, treatment with hydrazine (B178648) hydrate (B1144303) leads to the opening of the pyranone ring, followed by recyclization to form a completely different heterocyclic system, 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. nih.gov This strategy dramatically alters the scaffold's shape and functional group presentation from a single synthetic precursor.

Other advanced strategies include:

Complexity-Generating Reactions: Using substrates that undergo complex rearrangements or cycloadditions can lead to novel skeletons. For example, boron-substituted 1,3-dienes have been used in ene reactions followed by Diels-Alder/allyboration sequences to generate a wide variety of skeletally diverse polycyclic heterocycles. worktribe.com

Build/Couple/Pair (B/C/P) Strategy: This is an algorithm used in DOS to create libraries of complex molecules, including macrocycles. cam.ac.uk A pyranopyrrole derivative could serve as a "build" phase starting material, which is then elaborated through "couple" and "pair" phases to generate larger, more complex structures.

Pre-encoding Skeletal Information: A strategy reported by Schreiber and coworkers involves using substrates with different appendages ("σ elements") that pre-encode skeletal information. psu.edu When these substrates are subjected to common reaction conditions, they transform into products with different skeletons, allowing for the combinatorial generation of skeletal diversity. psu.edu

By employing these advanced synthetic methods, chemists can move beyond simple decoration of the this compound scaffold and use it as a branching point to access a rich diversity of novel molecular architectures for biological screening.

Computational Chemistry and Theoretical Characterization of 1,7 Dihydropyrano 4,3 B Pyrrole 4,6 Dione

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

No specific ab initio or Density Functional Theory (DFT) studies for 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione were found in the available literature. Such calculations would typically provide insights into the molecule's geometry, stability, and electronic properties.

Electronic Structure and Reactivity Predictions

There are no published studies detailing the electronic structure, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or reactivity descriptors (such as electrophilicity, nucleophilicity, and Fukui functions) specifically for this compound.

Spectroscopic Property Simulations (e.g., ECD, NMR)

Simulations of spectroscopic properties like Electronic Circular Dichroism (ECD) or Nuclear Magnetic Resonance (NMR) chemical shifts for this compound have not been reported. These simulations are crucial for interpreting experimental spectra and confirming molecular structures.

Molecular Dynamics and Conformational Landscape Analysis

No molecular dynamics (MD) simulation studies focused on this compound are available. Consequently, there is no information on its conformational landscape, dynamic behavior, or interactions with solvent molecules.

Mechanistic Investigations of Organic Reactions via Computational Methods

There are no published computational investigations into the reaction mechanisms involving the formation or subsequent reactions of this compound.

In Silico Screening and Virtual Library Design for Pyrano[4,3-b]pyrrole Derivatives

While in silico screening and the design of virtual libraries are common for broader classes of pyranopyrrole derivatives, no studies were identified that specifically use the this compound scaffold as a basis for virtual library design or screening against biological targets.

Academic Research Applications of 1,7 Dihydropyrano 4,3 B Pyrrole 4,6 Dione Scaffolds

Role as a Privileged Scaffold in Medicinal Chemistry Research

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile starting point for the development of new therapeutic agents. The 1,7-dihydropyrano[4,3-b]pyrrole-4,6-dione structure and its analogues have been investigated for their potential in this regard, particularly in the area of enzyme inhibition and other cellular activities.

Enzyme Inhibition Studies In Vitro (e.g., Xanthine (B1682287) Oxidase, PARP-1)

Xanthine Oxidase: Research into the enzyme inhibitory properties of this compound has yielded specific results for xanthine oxidase, an enzyme crucial in purine (B94841) metabolism. One study focusing on the synthesis and xanthine oxidase inhibitory analysis of this compound, also referred to as 1-oxa-1,3,7-trideazaxanthine, found that it exhibited no inhibitory properties toward this enzyme. This is in contrast to some of its nitrogen-containing analogues, which showed weak, noncompetitive inhibition.

PARP-1: While direct studies on this compound as a PARP-1 inhibitor are not prevalent in the literature, the broader class of pyran-fused and pyrrole-fused scaffolds has shown significant promise. Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. Research on related pyrano[2,3-d]pyrimidine-2,4-dione derivatives has identified potent PARP-1 inhibitors. researchgate.netsemanticscholar.org For instance, certain compounds in this class have demonstrated IC50 values in the nanomolar range, comparable to or even exceeding the potency of the approved drug Olaparib. researchgate.net These findings suggest that the pyran-dione moiety, a key feature of this compound, is a viable pharmacophore for the design of novel PARP-1 inhibitors. researchgate.netsemanticscholar.org The pyridopyridazinone scaffold, an isostere of the phthalazine (B143731) nucleus in Olaparib, has also been successfully employed in the design of potent PARP-1 inhibitors, further highlighting the potential of related heterocyclic systems. nih.gov

Exploration of Biochemical and Cellular Activities (excluding clinical data)

The biochemical and cellular activities of pyrano- and pyrrolo-fused diones have been explored in various contexts, particularly in cancer research. Although specific data for this compound is limited, studies on analogous structures provide valuable insights into the potential of this scaffold.

Derivatives of pyrano[2,3-d]pyrimidine-2,4-dione that exhibit PARP-1 inhibitory activity have also been evaluated for their anti-proliferative effects against human cancer cell lines. researchgate.netsemanticscholar.org Several of these compounds have shown significant cytotoxicity against MCF-7 and HCT116 cancer cells, with IC50 values in the micromolar range. researchgate.net Furthermore, studies on pyrano[4,3-b]chromones have investigated their cytotoxicity against human oral squamous cell carcinoma cell lines, with some derivatives showing high tumor-specificity. nih.gov

In a similar vein, novel pyrrole (B145914) derivatives have been synthesized and evaluated for their neuroprotective effects. Certain 1,5-diaryl pyrrole derivatives have demonstrated the ability to protect PC12 cells from 6-hydroxydopamine-induced neurotoxicity, suggesting a potential role in mitigating oxidative stress and neuroinflammation. nih.gov The cytotoxic activities of pyrrole[2,3-d]pyridazin-4-one derivatives have also been assessed against a panel of 60 human tumor cell lines, with some compounds showing significant and selective cytotoxicity against specific cancer types. scispace.com

Cytotoxic Activity of Related Pyrano and Pyrrole Scaffolds
Compound ClassCell Line(s)Activity (IC50)Reference
Pyrano[2,3-d]pyrimidine-2,4-dione derivativesMCF-7, HCT1160.66 µM - 12.68 µM researchgate.netsemanticscholar.org
Pyrano[4,3-b]chromone derivativesHuman oral squamous cell carcinomaVaries, some with high tumor-specificity nih.gov
Pyrrole[2,3-d]pyridazin-4-one derivatives60 human tumor cell linesSignificant cytotoxicity against specific lines scispace.com

Contributions to Methodological Advancements in Organic Synthesis

The synthesis of pyrano-fused dione (B5365651) scaffolds, including the this compound framework, has been a subject of interest in organic synthesis, leading to the development of novel and efficient synthetic methodologies. Multicomponent reactions (MCRs) have emerged as a particularly powerful tool for the construction of these complex heterocyclic systems in a single step from simple starting materials.

For example, the synthesis of pyrano[2,3-d]pyrimidinone derivatives has been achieved through a one-pot condensation of aromatic aldehydes, malononitrile, and barbituric or thiobarbituric acid in aqueous media, showcasing a green chemistry approach. frontiersin.org Similarly, novel pyrano[2,3-c]pyrrole derivatives have been synthesized using biocatalysis, highlighting the growing importance of environmentally benign methods. The enantioselective synthesis of pyrano[2,3-c]pyrrole scaffolds has been accomplished via an organocatalytic [4+2] cyclization reaction, providing access to chiral molecules with high diastereo- and enantioselectivities. rsc.org

The development of synthetic routes to chromeno[4,3-b]pyrrol-4(1H)-ones through a three-component reaction followed by a cyclization strategy further illustrates the utility of MCRs in generating structural diversity. nih.gov These methodological advancements not only provide efficient access to the this compound scaffold and its analogues but also contribute to the broader field of heterocyclic chemistry by offering new strategies for the construction of complex molecular architectures.

Design of Functional Materials Based on Pyrano-Fused Dione Building Blocks (e.g., Semiconducting Polymers)

The electronic properties of fused heterocyclic systems make them attractive candidates for the development of novel functional materials. While research on this compound in this context is still emerging, studies on the closely related thieno[3,4-c]pyrrole-4,6-dione (B1257111) (TPD) scaffold provide a strong indication of its potential.

TPD-based conjugated polymers have been extensively investigated as p-type semiconductors in organic thin-film transistors (OTFTs). These materials exhibit good processability, mobility, and stability, with some TPD-based polymers achieving hole mobilities as high as 0.6 cm²/Vs. The electronic properties of these polymers can be fine-tuned by copolymerization with various electron-rich units, allowing for the modulation of their HOMO/LUMO energy levels and optical band gaps.

The synthesis of alternating donor-acceptor small molecules based on the TPD core has also been reported for use in OTFTs. squarespace.com These materials, with an A2-D-A1-D-A2 structure, have been investigated for their potential as n-type organic semiconductors. squarespace.com Given the structural similarity between the TPD and the this compound scaffolds, it is plausible that the latter could also serve as a valuable building block for the development of novel organic electronic materials. The replacement of the sulfur atom with oxygen would likely modulate the electronic properties, offering a pathway to new materials with tailored characteristics for applications in organic solar cells, OTFTs, and other electronic devices.

Development of Chemical Probes and Tools for Biological Research

The development of chemical probes and tools for biological research is an area where the unique properties of heterocyclic scaffolds can be leveraged. Fluorescent probes, in particular, are indispensable tools for visualizing and understanding biological processes at the molecular level. While there are no specific reports on the use of this compound as a chemical probe, the related diketopyrrolopyrrole (DPP) core has been extensively used in the design of fluorescent probes for various biological applications.

DPP-based probes are known for their exceptional photophysical properties, including high fluorescence quantum yields and good photostability. mdpi.com These probes have been developed for sensing pH, detecting metal ions, and for bio-imaging applications. mdpi.com The unsymmetrical 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) scaffold has also been shown to exhibit interesting fluorescence properties, including solvatochromism and large Stokes shifts, which are desirable characteristics for fluorescent probes. rsc.org

Given the structural relationship between these fluorescent scaffolds and this compound, it is conceivable that the latter could also be developed into a new class of fluorescent probes. Chemical modification of the core structure could lead to probes with tailored photophysical properties and specificities for particular biological targets. The exploration of this scaffold in the context of chemical probe development represents a promising avenue for future research.

Future Directions and Research Opportunities for 1,7 Dihydropyrano 4,3 B Pyrrole 4,6 Dione Chemistry

Innovative Synthetic Methodologies for Enhanced Scalability and Sustainability

The future synthesis of 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione and its analogs will undoubtedly be driven by the principles of green and sustainable chemistry. Building on methodologies developed for related pyranopyrazole systems, researchers can move beyond traditional multi-step syntheses towards more efficient and environmentally benign approaches. researchgate.net

Multicomponent Reactions (MCRs): One of the most promising strategies is the expanded use of one-pot, multicomponent reactions. researchgate.net These reactions, which combine three or more starting materials in a single step, offer significant advantages in terms of atom economy, reduced waste, and operational simplicity. rsc.org For the synthesis of pyranopyrazole derivatives, four-component reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine (B178648) hydrate (B1144303) have proven highly effective. mdpi.com Similar strategies can be envisioned for this compound, potentially utilizing novel starting materials to construct the pyranopyrrole core in a single, efficient step.

Sustainable Catalysis: The development and application of novel, reusable catalysts will be crucial for scalable and sustainable synthesis. nih.gov Research into related heterocyclic compounds has demonstrated the efficacy of various catalytic systems, as detailed in the table below.

Catalyst TypeExamplesAdvantages
Nanocatalysts Magnetic Fe3O4 nanoparticles, Yttrium iron garnet (Y3Fe5O12), Nano-sized magnesium oxideHigh efficiency, easy recovery and reusability, mild reaction conditions. nih.gov
Ionic Liquids 1-[3-(dimethylamino)propyl]-1,4-diazabicyclo[2.2.2]octan-1-ium hydroxideGreen reaction media, potential for enhanced reaction rates and selectivity.
Biocatalysts L-proline, MeglumineBiodegradable, operates under mild conditions.

Energy-Efficient Techniques: The integration of microwave irradiation and ultrasound-assisted synthesis is expected to play a significant role. nih.gov These techniques can dramatically reduce reaction times, increase yields, and in some cases, enable reactions that are not feasible under conventional heating. mdpi.com The use of water as a green solvent, often in combination with these energy sources, presents a particularly attractive avenue for future research. mdpi.com

Advanced Computational Approaches for Structure-Function Elucidation

Computational chemistry is set to become an indispensable tool in unraveling the structure-function relationships of this compound derivatives. Techniques such as Density Functional Theory (DFT) and molecular docking will provide deep insights into their electronic structure, reactivity, and biological activity.

Density Functional Theory (DFT): DFT calculations are powerful for predicting the geometric and electronic properties of molecules. For pyranopyrazole and pyrrolo[3,2-b]pyrrole-dione derivatives, DFT has been used to calculate HOMO-LUMO energy gaps, which are crucial for understanding electronic transitions and reactivity. researchgate.netresearchgate.net Similar studies on this compound could predict its stability, potential for use in electronic materials, and sites of electrophilic and nucleophilic attack. researchgate.net Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra, aiding in the design of derivatives with specific optical properties. researchgate.net

Molecular Docking: To explore the potential of these compounds in medicinal chemistry, molecular docking simulations will be essential. By modeling the interaction of this compound derivatives with the active sites of biological targets, researchers can predict binding affinities and modes of action. nih.gov This in silico screening approach can significantly accelerate the identification of lead compounds for various therapeutic areas, as has been demonstrated for pyranopyrazole derivatives targeting enzymes like dihydrofolate reductase. nih.gov

The following table summarizes key computational parameters and their significance:

Computational MethodKey ParametersSignificance
DFT HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP)Predicts reactivity, stability, and sites for chemical modification. researchgate.net
TD-DFT Electronic transition energies, oscillator strengthsPredicts UV-Vis absorption spectra and optical properties. researchgate.net
Molecular Docking Binding energy, ligand-receptor interactionsPredicts the binding affinity and mode of action of a compound with a biological target. nih.gov

Exploration of Novel Reactivity and Unconventional Transformations

The unique fused ring system of this compound offers fertile ground for exploring novel and unconventional chemical transformations. While the reactivity of this specific scaffold is largely uncharted, studies on related pyrrole (B145914) and pyran heterocycles provide a roadmap for future investigations.

Skeletal Editing and Ring Transformations: Inspired by recent advances in the manipulation of heterocyclic cores, researchers could explore skeletal editing of the pyranopyrrole framework. rsc.org This could involve single-atom insertions to expand one of the rings, or ring-opening and rearrangement reactions to generate entirely new heterocyclic systems. For instance, ring-opening reactions of the dihydropyran moiety, analogous to those seen in other dihydropyran systems, could provide access to highly functionalized acyclic intermediates that can be cyclized into novel structures. mdpi.com

Cycloaddition Reactions: The double bonds within the this compound structure could serve as dienophiles or dipolarophiles in various cycloaddition reactions. nih.gov This would allow for the construction of more complex, three-dimensional architectures. Exploring [4+2] and [3+2] cycloaddition reactions could lead to the synthesis of novel polycyclic compounds with potential applications in materials science and medicinal chemistry. researchgate.net

Unconventional Functionalization: Moving beyond traditional functionalization of the pyrrole nitrogen or aromatic positions, future research could focus on unconventional C-H activation or late-stage functionalization strategies. These methods would enable the rapid diversification of the core scaffold, providing access to a wide range of derivatives for structure-activity relationship studies.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of new molecules, including derivatives of this compound. researchgate.net These computational tools can analyze vast datasets to predict chemical properties and reaction outcomes, thereby accelerating the research and development pipeline.

De Novo Drug Design: Generative AI models can be employed for the de novo design of novel this compound derivatives with desired biological activities. urfjournals.org By learning from existing chemical structures and their associated properties, these models can generate new molecules with high predicted affinity for specific biological targets, streamlining the initial stages of drug discovery.

Quantitative Structure-Activity Relationship (QSAR): Deep learning-based QSAR models can be developed to predict the biological activity of this compound derivatives from their molecular structures. researchgate.net These models can identify key structural features that contribute to activity, guiding the design of more potent and selective compounds. nih.gov

Emerging Interdisciplinary Applications within Chemical Biology and Materials Science

The unique structural and potential photophysical properties of this compound suggest a range of exciting applications at the interface of chemistry, biology, and materials science.

Chemical Biology and Bioimaging: Pyrrole-based and diketopyrrolopyrrole fluorescent probes have shown great promise in chemical biology for imaging and sensing applications. mdpi.comrsc.org Derivatives of this compound could be designed as novel fluorescent probes for bioimaging, with potential applications in visualizing specific cellular components or processes. Their fused, rigid structure may lead to favorable photophysical properties such as high quantum yields and photostability.

Materials Science and Organic Electronics: Fused heterocyclic compounds, including pyranopyrazole derivatives, are being investigated for their potential in organic electronics. researchgate.net The extended π-system and potential for intermolecular π-π stacking in derivatives of this compound make them attractive candidates for use as organic semiconductors in applications such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The exploration of these interdisciplinary applications will not only expand the utility of the this compound scaffold but also drive the development of novel tools and materials for a wide range of scientific fields.

Q & A

Q. How can researchers optimize the synthesis of 1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione to improve yield and purity?

Methodological Answer:

  • Use statistical experimental design (e.g., factorial or orthogonal design) to systematically vary reaction parameters (temperature, solvent ratio, catalyst loading) and identify optimal conditions. For example, factorial designs can minimize trial-and-error by analyzing interactions between variables .
  • Reference synthetic protocols for structurally analogous pyrrolo-pyran derivatives, such as the use of acetic acid/acetic anhydride mixtures under reflux for cyclization steps .
  • Employ purification techniques like flash chromatography (CH₂Cl₂/MeOH gradients) or recrystallization, as demonstrated for similar heterocyclic systems .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

  • GC-MS : Use polar columns (e.g., DB-Wax) with temperature programming (e.g., 40°C to 240°C at 3°C/min) for retention index matching, as applied to pyranone derivatives .
  • ¹H/¹³C NMR : Assign peaks using DMSO-d₆ as a solvent, noting characteristic CO and aromatic proton signals (δ 7.4–8.5 ppm for fused pyrrole-pyran systems) .
  • IR Spectroscopy : Identify carbonyl stretches (1700–1727 cm⁻¹) and hydrogen-bonded hydroxyl groups in dihydroxy derivatives .

Q. How can reaction kinetics and reactor design principles be applied to scale up synthesis?

Methodological Answer:

  • Use continuous flow reactors to enhance heat/mass transfer for exothermic cyclization steps, as recommended in CRDC subclass RDF2050112 (reaction fundamentals and reactor design) .
  • Model reaction rates using computational tools (e.g., Aspen Plus) to predict residence times and optimize batch-to-continuous transitions .

Advanced Research Questions

Q. What computational strategies can predict the reactivity and regioselectivity of this compound in novel reactions?

Methodological Answer:

  • Apply density functional theory (DFT) to map transition states and identify thermodynamically favorable pathways, as seen in ICReDD’s reaction path search methods .
  • Use machine learning to correlate molecular descriptors (e.g., Fukui indices) with experimental outcomes, reducing optimization cycles .

Q. How can green chemistry principles be integrated into the synthesis of this compound?

Methodological Answer:

  • Replace traditional solvents (e.g., THF) with bio-based alternatives (e.g., cyclopentyl methyl ether) for cyclization steps .
  • Explore catalytic methods (e.g., Pd/C-mediated coupling) to minimize stoichiometric reagents, as demonstrated for pyrano-pyrazolones .

Q. What statistical approaches resolve contradictions in experimental data (e.g., conflicting yield reports)?

Methodological Answer:

  • Perform multivariate regression analysis to isolate confounding variables (e.g., impurity profiles, moisture levels) .
  • Validate reproducibility using replicated central composite designs , which test robustness across labs .

Q. How does structural modification of this compound influence its bioactivity?

Methodological Answer:

  • Synthesize analogs via microwave-assisted Claisen-Schmidt condensations to introduce substituents (e.g., nitro, methoxy) and assess antimicrobial activity .
  • Use QSAR models to link electronic properties (e.g., Hammett constants) to biological endpoints .

Data Analysis and Interpretation

Q. What advanced analytical techniques address solubility challenges in characterizing this compound?

Methodological Answer:

  • Employ solid-state NMR or X-ray crystallography for insoluble derivatives, as applied to pyrido-pyrrolo-pyrazine diones .
  • Use HPLC-MS with ion-pairing agents (e.g., TFA) to enhance detection in polar matrices .

Q. How can researchers reconcile discrepancies between computational predictions and experimental results?

Methodological Answer:

  • Conduct sensitivity analyses to identify overestimated/underestimated parameters (e.g., solvent effects in DFT) .
  • Validate computational models with microscale high-throughput experimentation .

Tables of Key Data

Table 1. Optimal GC Conditions for Pyrano-Pyrrole Derivatives (Adapted from )

Column TypeTemperature ProgramRetention Index
DB-550°C → 280°C at 5°C/min1420–1450
DB-Wax40°C → 240°C at 3°C/min1550–1580

Table 2. Synthetic Yields of Analogous Compounds (Adapted from )

DerivativeMethodYield (%)
Chloro-substitutedAcetic acid reflux65
Methoxy-substitutedMicrowave-assisted33

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione
Reactant of Route 2
1,7-Dihydropyrano[4,3-b]pyrrole-4,6-dione

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